molecular formula C26H39N3O13 B608815 Mal-amido-PEG6-NHS CAS No. 1137109-21-7

Mal-amido-PEG6-NHS

Cat. No. B608815
CAS RN: 1137109-21-7
M. Wt: 601.61
InChI Key: AVCPTIUOZBWCKE-UHFFFAOYSA-N
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Description

Mal-amido-PEG6-NHS is a PEG linker containing a maleimide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

This compound ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of this compound is 601.6 g/mol . The molecular formula is C26H39N3O13 .


Chemical Reactions Analysis

The NHS ester of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 601.6 g/mol and a molecular formula of C26H39N3O13 . It is soluble in DMSO, DCM, DMF . It is stored at -20°C .

Scientific Research Applications

PEGylation in Drug and Gene Delivery

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, significantly enhances the efficacy and reduces toxicity in drug and gene delivery. Mal-amido-PEG6-NHS is often used in PEGylation to improve solubility and stability. PEGylated PAMAM dendrimers, for instance, have shown promising potential in overcoming limitations like drug leakage, immunogenicity, and systemic cytotoxicity. These modified dendrimers also exhibit enhanced solubilization of hydrophobic drugs and potential in DNA transfection, siRNA delivery, and tumor targeting (Luong et al., 2016).

Addressing PEG Immunogenicity

Despite the widespread use of PEG in bioconjugation and nanomedicine, concerns have arisen about the immunogenicity of PEG, leading to adverse effects in patients with anti-PEG antibodies. This has prompted research into alternative polymers to replace PEG. Although alternatives exist, they are still in early development stages, and further efforts are needed to design, synthesize, and evaluate new materials (Thai Thanh Hoang Thi et al., 2020).

PEG Functionalized Graphene Oxide in Tissue Engineering

The functionalization of graphene oxide with PEG (PEG-GO) has garnered significant attention due to its improved solubility, stability, and biocompatibility. PEG-GO not only serves as an efficient drug delivery system but also supports the attachment, proliferation, and differentiation of stem cells, playing a crucial role in tissue engineering. Additionally, its antibacterial efficacy minimizes the risk of implant-associated infections (Ghosh & Chatterjee, 2020).

Protein-Polymer Conjugation Beyond PEGylation

While PEGylation has been the gold standard in the pharmaceutical industry for enhancing the therapeutic efficacy of biological therapeutics, the non-degradability and immunogenicity of PEG have led to the exploration of alternative polymers. Research is ongoing to develop materials that can replace PEG, with various alternatives showing promise. However, these materials require in-depth in vivo testing to validate their suitability as PEG replacements (Qi & Chilkoti, 2015).

Mechanism of Action

Target of Action

Mal-amido-PEG6-NHS, also known as 4,7,10,13,16,19-Hexaoxa-22-azapentacosanoic acid, primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve specific functional outcomes.

Mode of Action

The compound contains a maleimide group and an NHS ester. The NHS ester in the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

The compound operates within the biochemical pathways involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By forming covalent bonds with thiol groups, it enables the connection of these biomolecules with a thiol . This can affect various biochemical pathways depending on the specific biomolecules involved.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of this compound is the formation of a covalent bond between the maleimide group of the compound and a thiol group on a biomolecule . This enables the connection of the biomolecule with a thiol, which can have various molecular and cellular effects depending on the specific biomolecule involved.

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The maleimide group reacts readily with free thiol groups at pH 6.5~7.5 , and the NHS ester reacts with primary amine groups at pH 710 . The compound is sensitive to moisture and temperature, and is typically stored at -20°C . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for a similar compound, Mal-PEG6-NHS ester, indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to the unborn child .

Future Directions

As a PEG-based PROTAC linker, Mal-amido-PEG6-NHS can be used in the synthesis of PROTACs . This suggests potential applications in the development of targeted therapy drugs .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O13/c30-21(5-8-28-22(31)1-2-23(28)32)27-7-10-37-12-14-39-16-18-41-20-19-40-17-15-38-13-11-36-9-6-26(35)42-29-24(33)3-4-25(29)34/h1-2H,3-20H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCPTIUOZBWCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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